Esonarimod
Overview
Description
Esonarimod is a derivative of propionic acid developed in Japan. It has been shown to suppress various animal models of arthritis by inhibiting the production of inflammatory cytokines, such as interleukin-1 beta, interleukin-6, and interleukin-8, from human peripheral blood mononuclear cells . It is primarily used as an antirheumatic agent.
Mechanism of Action
Target of Action
Esonarimod, also known as KE-298, primarily targets inflammatory cytokines such as IL-1β, IL-6, and IL-8 . These cytokines play a crucial role in the immune response, particularly in inflammation and the activation of white blood cells.
Mode of Action
This compound interacts with its targets by inhibiting the production of these inflammatory cytokines from human peripheral blood mononuclear cells . This interaction results in the suppression of inflammation, which is beneficial in conditions such as arthritis.
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation. By inhibiting the production of inflammatory cytokines, it disrupts the signaling pathways that lead to inflammation. The compound is predominantly biotransformed to a pharmacologically active metabolite, thiol-containing deacetyl-esonarimod (M-I), and subsequently undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group .
Pharmacokinetics
After oral administration, this compound is rapidly and almost completely absorbed, and is well distributed throughout the body . The major component in plasma is the active metabolite, deacetyl-esonarimod, which accounts for approximately 50% of the plasma radioactivity . This compound undergoes extensive metabolism, with urinary and biliary excretions accounting for 89% and 10% of the dose, respectively .
Result of Action
The primary result of this compound’s action is the suppression of inflammation. This is achieved by inhibiting the production of inflammatory cytokines from human peripheral blood mononuclear cells . This makes this compound effective in suppressing various animal models of arthritis .
Biochemical Analysis
Biochemical Properties
Esonarimod has a molecular formula of C14H16O4S and a molecular weight of 280.34 . It is predominantly biotransformed to a pharmacologically active metabolite, thiol-containing deacetyl-esonarimod (M-I), and subsequently undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group .
Cellular Effects
This compound has a variety of effects on cellular and mediator events in inflammatory processes . It inhibits the production of inflammatory cytokines including interleukin-1, interleukin-6, and tumor necrosis factor-a from human peripheral blood mononuclear cells . This inhibition of cytokine production plays a significant role in its antirheumatic effects .
Molecular Mechanism
This compound’s mechanism of action involves inhibiting the production of inflammatory cytokines . It acts as an IL-12p40 inhibitor (Interleukin-12 subunit beta inhibitor) and an IL-1α inhibitor (Interleukin-1 alpha inhibitor) . These inhibitory actions on cytokine production contribute to its therapeutic effects in immune system diseases and musculoskeletal diseases .
Dosage Effects in Animal Models
This compound has been shown to suppress various animal models of arthritis
Metabolic Pathways
This compound undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group
Preparation Methods
The synthesis of esonarimod involves a two-step process. The intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, is prepared by Friedel–Crafts acylation of toluene with itaconic anhydride in the presence of aluminum trichloride and nitrobenzene . This intermediate is then subjected to Michael addition with thioacetic acid to yield this compound . This method is efficient and practical for industrial production.
Chemical Reactions Analysis
Esonarimod undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Common reagents used in these reactions include elemental sulfur, thioacetic acid, and various oxidizing agents. The major products formed from these reactions include sulfoxides, sulfones, and thiols.
Scientific Research Applications
Esonarimod has a wide range of scientific research applications:
Biology: It is studied for its effects on cytokine production and its potential to modulate immune responses.
Medicine: this compound is primarily used as an antirheumatic agent.
Comparison with Similar Compounds
Esonarimod is unique in its ability to inhibit multiple inflammatory cytokines simultaneously. Similar compounds include:
Methotrexate: Another antirheumatic agent that inhibits dihydrofolate reductase.
Sulfasalazine: An anti-inflammatory drug used in the treatment of rheumatoid arthritis.
Leflunomide: An immunomodulatory drug that inhibits pyrimidine synthesis. This compound stands out due to its specific inhibition of interleukin-1 beta, interleukin-6, and interleukin-8, making it a potent anti-inflammatory agent.
Properties
IUPAC Name |
2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSFEUQNAXQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048805 | |
Record name | Esonarimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101973-77-7 | |
Record name | α-[(Acetylthio)methyl]-4-methyl-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101973-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esonarimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101973777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esonarimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESONARIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4079THQO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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